![molecular formula C15H21NO3S2 B2692470 (2-(Ethylthio)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone CAS No. 1705389-99-6](/img/structure/B2692470.png)
(2-(Ethylthio)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its molecular formula. For a similar compound (2-(Ethylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
, the molecular formula is C18H21N3O2S
and the molecular weight is 343.45
.
Chemical Reactions Analysis
While specific chemical reactions involving (2-(Ethylthio)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone
are not available, indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be represented by its molecular formula and weight. For a similar compound (2-(Ethylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
, the molecular formula is C18H21N3O2S
and the molecular weight is 343.45
.
Scientific Research Applications
Cyclooxygenase-2 (COX-2) Inhibition
(2-(Ethylthio)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone: has been investigated as a potential selective COX-2 inhibitor . COX-2 is an enzyme involved in inflammation and pain pathways. By selectively inhibiting COX-2, this compound may offer therapeutic benefits in conditions such as arthritis, inflammation-related pain, and cancer.
Ulcerogenic Liability Assessment
Safety is crucial in drug development. ETPMP was evaluated for its ulcerogenic liability, and it showed a favorable safety profile. Specifically, compound 11b exhibited low ulcerogenic potential, making it a safer option .
Antitubercular Activity
While not directly related to COX inhibition, ETPMP derivatives have been explored for their antimicrobial properties. Investigating their potential as antitubercular agents could lead to novel treatments against tuberculosis .
HIV-1 Inhibition
Indole derivatives, including those containing the ETPMP pharmacophore, have been studied as HIV-1 inhibitors. Compounds derived from this scaffold showed promising anti-HIV-1 activity .
Future Directions
Mechanism of Action
Target of action
The compound “(2-(Ethylthio)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone” contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . Piperidine derivatives are known to interact with a variety of biological targets, including receptors and enzymes .
Mode of action
The mode of action would depend on the specific target of the compound. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to changes in the biochemical pathway that the enzyme is involved in .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. If the target is part of a signaling pathway, the compound could potentially disrupt or enhance the signaling process .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of the ethylthio and methylsulfonyl groups might influence the compound’s solubility and therefore its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
(2-ethylsulfanylphenyl)-(4-methylsulfonylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S2/c1-3-20-14-7-5-4-6-13(14)15(17)16-10-8-12(9-11-16)21(2,18)19/h4-7,12H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAYITOJINGIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Ethylthio)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone |
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